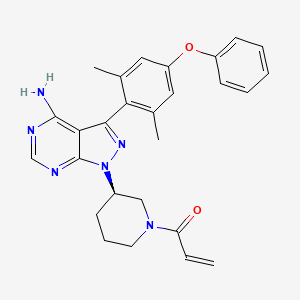![molecular formula C9H12N2O7 B12390265 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione, also known as uridine, is a pyrimidine nucleoside. It consists of a pyrimidine base attached to a ribosyl moiety. Uridine is a key component in the synthesis of RNA and plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common method involves the condensation of uracil with ribose-1-phosphate in the presence of a phosphorylase enzyme. Another method involves the chemical synthesis from uracil and ribose under acidic conditions .
Industrial Production Methods: Industrial production of uridine typically involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified .
Análisis De Reacciones Químicas
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Substitution: Uridine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like halides and amines are commonly used.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives
Aplicaciones Científicas De Investigación
Uridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in RNA synthesis and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, liver diseases, and as a cognitive enhancer.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
Mecanismo De Acción
Uridine exerts its effects primarily through its incorporation into RNA. It is phosphorylated to uridine triphosphate (UTP), which is then incorporated into RNA during transcription. Uridine also plays a role in the synthesis of glycogen and the regulation of glucose metabolism .
Comparación Con Compuestos Similares
Cytidine: Another pyrimidine nucleoside with a similar structure but with a cytosine base instead of uracil.
Thymidine: A pyrimidine nucleoside found in DNA, with a thymine base instead of uracil.
Adenosine: A purine nucleoside with an adenine base, involved in various biological processes.
Uniqueness: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike cytidine and thymidine, uridine is primarily found in RNA and has distinct biological functions .
Propiedades
Fórmula molecular |
C9H12N2O7 |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5?,6+,8-/m1/s1 |
Clave InChI |
QXDXBKZJFLRLCM-TZLAVLDLSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
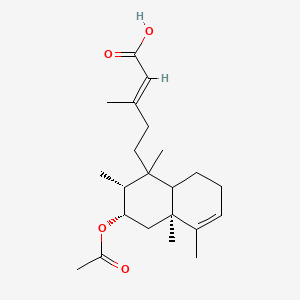

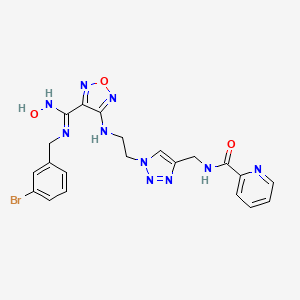
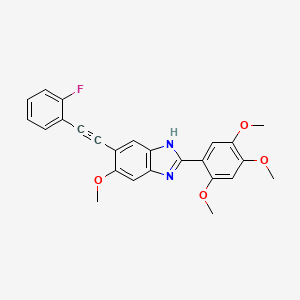
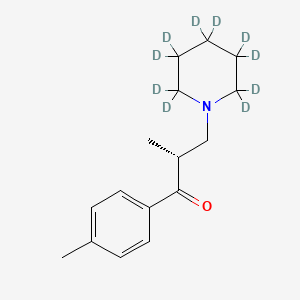


![(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12390247.png)

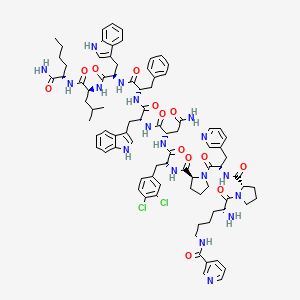

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
